Tert-butyl 4-((4-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate
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Overview
Description
This compound is a derivative of tert-Butyl 4-amino-1-piperidinecarboxylate . It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a tert-butyl ester group, a cyanide group, and a 4-bromophenylamino group .Scientific Research Applications
Hetero-Cope Rearrangement and Water-Solubility
A study by Marx and Rassat (2002) explored the hetero-Cope rearrangement for synthesizing highly water-soluble stable free radicals. This process involved converting an ortho-bromoaniline derivative to a nitroxide, highlighting the utility of bromo-substituted compounds in creating water-soluble materials with potential applications in biochemistry and materials science (Marx & Rassat, 2002).
Photolabile Carbene Generating Label
Nassal's research (1983) on a highly photolabile carbene generating label emphasizes the synthesis and applications of bromo-substituted compounds in biochemistry. By facilitating the creation of compounds that release carbenes upon irradiation, this work underlines the potential of such structures in developing photoaffinity labels for biochemical studies (Nassal, 1983).
Asymmetric Synthesis of Amines
Ellman, Owens, and Tang (2002) discussed the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. Their research provides a foundation for understanding how tert-butyl groups and bromo-substituted compounds can be manipulated to synthesize enantioenriched amines, with implications for pharmaceutical chemistry (Ellman, Owens, & Tang, 2002).
Synthesis of Acridines
Cao et al. (2020) demonstrated a method for synthesizing 9-substituted acridines using tert-butyl bromide and 2,2,2-trifluoroethanol. This work shows the relevance of tert-butyl and bromo-substituted compounds in facilitating cyclization reactions, which are crucial in the synthesis of heterocyclic compounds with potential applications in medicinal chemistry (Cao et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 4-(4-bromoanilino)-4-cyanopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O2/c1-16(2,3)23-15(22)21-10-8-17(12-19,9-11-21)20-14-6-4-13(18)5-7-14/h4-7,20H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHAORRDBVBAPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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